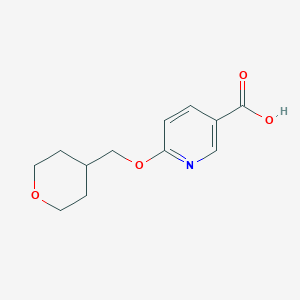

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Description

BenchChem offers high-quality 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWXMFGGPBSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation & Analysis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Part 1: Executive Summary & Structural Context[1][2]

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a functionalized pyridine derivative utilized primarily as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the development of GPR119 agonists and other metabolic disease targets where the nicotinic acid core provides polar interactions (hydrogen bonding) and the tetrahydropyran ether tail offers metabolic stability and lipophilic bulk.[1][2]

This guide provides a rigorous framework for the synthesis, purification, and structural validation of this compound. Unlike simple catalog verification, this protocol emphasizes the causality between the chemical environment and the resulting spectral data, ensuring that researchers can distinguish this specific regioisomer from potential impurities like the

Part 2: Synthetic Pathway & Process Control[1][2]

To understand the impurities we analyze, we must first understand the genesis of the molecule.[1][2] The most robust route utilizes a Nucleophilic Aromatic Substitution (

Retro-Synthetic Analysis

The bond disconnection occurs at the ether oxygen at the C6 position of the pyridine ring.[1][2]

-

Fragment A (Electrophile): Methyl 6-chloronicotinate (Activated by the electron-withdrawing ester and ring nitrogen).[2]

-

Fragment B (Nucleophile): (Tetrahydro-2H-pyran-4-yl)methanol.

Synthesis Workflow & Critical Control Points

The following diagram illustrates the reaction logic and where specific impurities (Process Impurities) are generated.

Caption: Figure 1. Synthesis workflow highlighting the

Part 3: Analytical Characterization Framework

The validation of this structure relies on confirming the regiochemistry (O-alkylation vs. N-alkylation) and the integrity of the pyran ring.[2]

Nuclear Magnetic Resonance (NMR) Protocol

Solvent: DMSO-

H NMR Assignment Logic (400 MHz, DMSO-

)

The spectrum is divided into three distinct zones: the Aromatic Core, the Linker, and the Aliphatic Tail.[1][2]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 12.80 - 13.20 | Broad Singlet | 1H | -COOH | Deshielded carboxylic acid proton; exchangeable with |

| 8.70 | Doublet ( | 1H | Py-H2 | Most deshielded aromatic proton due to proximity to N and COOH (alpha to both).[1][2] |

| 8.15 | Doublet of Doublets ( | 1H | Py-H4 | Ortho coupling to H5 and meta coupling to H2. Deshielded by COOH. |

| 6.95 | Doublet ( | 1H | Py-H5 | Shielded by the electron-donating alkoxy group at C6.[2] Critical diagnostic for O-alkylation. |

| 4.20 | Doublet ( | 2H | -O-CH | The methylene linker. Chemical shift >4.0 ppm confirms O-alkylation (N-alkylation would be ~3.8-4.0 but Py-H5 would shift differently). |

| 3.85 | Multiplet | 2H | Pyran-H2/6 (eq) | Equatorial protons adjacent to ether oxygen in the pyran ring.[2] |

| 3.30 | Triplet of Doublets | 2H | Pyran-H2/6 (ax) | Axial protons (often obscured by water peak in DMSO).[1][2] |

| 2.05 | Multiplet | 1H | Pyran-H4 | Methine proton connecting to the linker.[2] |

| 1.65 | Doublet (broad) | 2H | Pyran-H3/5 (eq) | Equatorial protons.[1][2] |

| 1.30 | Quartet of Doublets | 2H | Pyran-H3/5 (ax) | Axial protons showing large trans-diaxial coupling.[2] |

C NMR Key Signals[1][2]

-

165.5 ppm: C6 (Pyridine) – Deshielded by direct oxygen attachment.[1][2]

-

70.5 ppm: Linker (-O-CH2-).[2]

-

66.5 ppm: Pyran C2/C6.[2]

Mass Spectrometry (LC-MS)

-

Expected [M-H]-: 236.24 m/z.[2]

-

Fragmentation Pattern: Loss of the tetrahydropyran moiety often yields a characteristic fragment at m/z ~140 (6-hydroxynicotinic acid core) or m/z ~122 (nicotinic acid fragment).[1][2]

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1][2]

-

Retention Time Logic: The compound is moderately polar (LogP ~1.5).[1][2] It will elute after unsubstituted nicotinic acid but before highly lipophilic esters.[2]

Part 4: Structural Validation Logic (Graphviz)[1][2]

The following diagram details the logical flow used to confirm the structure based on the spectral data gathered above.

Caption: Figure 2. Decision tree for the structural validation of the target compound.

Part 5: Physicochemical Profile & Applications[1][2]

Key Properties

| Property | Value | Implication |

| LogP (Calc) | 1.2 - 1.5 | Good membrane permeability; suitable for oral bioavailability. |

| pKa (Acid) | ~3.6 | Ionized at physiological pH (COO-); requires salt formation for solubility.[1][2] |

| pKa (Base) | ~2.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing COOH.[2] |

| Solubility | Low in water (neutral); High in DMSO, MeOH, and basic aqueous buffers.[1][2] | Formulation requires pH adjustment > 5.[2] |

Storage & Stability[1][2]

-

Stability: The ether linkage is stable to hydrolysis under neutral/basic conditions but may cleave under strong acidic conditions at high heat (e.g., HI/reflux).[1][2]

-

Storage: Store at 2-8°C, desiccated. Hygrospic potential due to the carboxylic acid moiety.[2]

References

-

PubChem . (2023).[1][2] Nicotinic Acid Structure and Chemical Properties. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][1][2]

Sources

Predicted physicochemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Introduction: Bridging Structure and Function in Drug Discovery

In modern medicinal chemistry, the journey from a promising molecular structure to a viable drug candidate is paved with data. Before significant resources are invested in synthesis and biological testing, a thorough in silico characterization is essential. This guide focuses on 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, a molecule that combines two key structural motifs: the nicotinic acid core, a well-established pharmacophore present in compounds like Niacin (Vitamin B3)[1][2][3], and a tetrahydropyran (THP) ether-linked side chain. The THP moiety is frequently employed by medicinal chemists to modulate physicochemical properties, aiming to enhance solubility, metabolic stability, and cell permeability.

This document serves as a technical whitepaper for researchers and drug development professionals, offering a detailed analysis of the predicted physicochemical properties of this compound. By understanding these properties, we can forecast its potential behavior in biological systems, anticipate formulation challenges, and guide the next steps in the discovery pipeline. The narrative emphasizes the rationale behind property prediction and the imperative for subsequent experimental validation, reflecting a field-proven approach to small molecule design.[4][5]

The Predictive Landscape: Quantitative Structure-Property Relationships (QSPR)

The data presented herein are derived from computational models, primarily Quantitative Structure-Property Relationship (QSPR) models.[6] These algorithms leverage vast databases of experimentally determined properties for known molecules to train models that can predict the properties of novel structures.[4][7] By deconstructing a molecule like 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid into its constituent atoms, bonds, and topological features, these models can estimate its macroscopic physicochemical characteristics. While predictive models are powerful tools for high-throughput screening and candidate prioritization, it is crucial to recognize them as highly educated estimations that demand experimental confirmation.[6]

Predicted Physicochemical Profile

The following table summarizes the key predicted physicochemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid. These parameters are fundamental to the "drug-likeness" of a molecule and are often assessed against frameworks like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-Bond Donors ≤ 5, H-Bond Acceptors ≤ 10).[4]

| Property | Predicted Value | Implication in Drug Development |

| Molecular Weight (MW) | 253.27 g/mol | Well within the typical range for small molecule drugs, suggesting potential for good oral bioavailability. |

| Lipophilicity (cLogP) | 1.2 - 1.8 | Indicates a balanced hydrophilic/lipophilic character. This value suggests the compound may have sufficient lipophilicity to cross cell membranes without being so high as to cause poor aqueous solubility or high plasma protein binding. |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicts low to moderate aqueous solubility. This is a critical parameter that may necessitate formulation strategies (e.g., salt forms, amorphous dispersions) to ensure adequate dissolution and absorption. The acidic nature of the molecule suggests solubility will be highly pH-dependent. |

| Acidic pKa (pKa₁) | 4.0 - 4.8 | Attributed to the carboxylic acid group. This value is similar to other nicotinic acids.[8][9] It signifies that the molecule will be predominantly in its negatively charged (deprotonated) carboxylate form at physiological pH (7.4), which typically enhances aqueous solubility. |

| Basic pKa (pKa₂) | 3.0 - 3.8 | Attributed to the pyridine ring nitrogen. This value indicates that the pyridine nitrogen is weakly basic and will be largely uncharged at physiological pH. |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | This value is in a favorable range (< 140 Ų) for good cell permeability and oral absorption. |

| Hydrogen Bond Donors | 1 (from COOH) | Complies with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 5 (2 from COOH, 1 from pyridine N, 2 from ether/pyran O) | Complies with Lipinski's Rule of Five. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility, which can be important for binding to a biological target. |

Expert Analysis: Interpreting the Predictions

The in silico profile of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is promising from a drug development perspective. Its molecular weight and topological polar surface area suggest a high likelihood of favorable absorption and distribution characteristics.

The predicted lipophilicity (cLogP) is particularly noteworthy. The THP-methoxy side chain effectively increases the lipophilicity compared to the parent nicotinic acid (LogP ≈ 0.4)[2], moving it into a range often associated with improved membrane permeability. However, the most critical interplay of properties revolves around its pKa values and resulting solubility. As an amphoteric substance with both an acidic and a basic center, its net charge and, consequently, its solubility are highly dependent on pH.

The diagram below illustrates the predicted ionization states of the molecule across a physiological pH range.

Caption: Predicted ionization states of the molecule at different pH values.

At the pH of the stomach (pH 1-2), the molecule would likely be cationic, while in the intestine and blood (pH 7.4), it would be anionic. This anionic form should enhance its solubility in aqueous environments, potentially mitigating the low intrinsic solubility predicted by its LogS value.

Protocol for Experimental Validation: Potentiometric pKa Determination

To build trust in the predictive data, experimental validation is non-negotiable. The determination of pKa is a foundational step. Potentiometric titration is a robust and widely used method for this purpose.[6]

Objective: To experimentally determine the acidic and basic pKa values of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid.

Materials:

-

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (≥98% purity)

-

Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)

-

Automated titrator or manual burette (Class A)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Potassium Hydroxide (KOH)

-

Degassed, deionized water

-

Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing the background electrolyte (0.15 M KCl). Gentle heating or the addition of a small amount of co-solvent (e.g., methanol, <2%) may be required if solubility is very low, but this must be noted as it can slightly alter pKa values.

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) immediately before the experiment.

-

Acidification: Lower the pH of the analyte solution to ~2.0 by adding 0.1 M HCl to ensure all functional groups are fully protonated at the start of the titration.

-

Titration: Titrate the solution with standardized 0.1 M KOH. Add the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the neutralization of excess HCl, the second represents the deprotonation of the more acidic group (pyridine), and the third represents the deprotonation of the carboxylic acid.

-

Causality and Self-Validation: The shape of the titration curve provides internal validation. A sharp inflection point indicates a clear protonation/deprotonation event. The volume of titrant required between equivalence points should correspond stoichiometrically to the amount of analyte used, confirming the purity and identity of the substance being titrated. Specialized software is typically used to calculate the precise pKa values by fitting the data to the Henderson-Hasselbalch equation.

The following workflow diagram illustrates the essential synergy between computational prediction and experimental validation in physicochemical profiling.

Caption: Iterative workflow from in silico prediction to experimental validation.

Conclusion

The predicted physicochemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid characterize it as a compound with a promising profile for further investigation as a drug candidate. It adheres to key principles of "drug-likeness," exhibiting a balanced lipophilicity and molecular size conducive to good absorption and distribution. The key challenge and opportunity lie in its pH-dependent solubility. The anionic nature of the molecule at physiological pH is expected to provide the necessary aqueous solubility for formulation and in vivo applications. This comprehensive in silico assessment, coupled with the outlined plan for rigorous experimental validation, provides a solid, data-driven foundation for advancing this molecule in the drug discovery process.

References

- Avdeef, A. (2012).

- Karelson, M. (2000). Molecular Descriptors in QSAR/QSPR. John Wiley & Sons.

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 6-Methylnicotinic acid Properties. CompTox Chemicals Dashboard. Retrieved February 22, 2026, from [Link]

-

Abraham, M. H., & Acree, W. E. (2014). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 189, 86-90. [Link]

-

Mayr, F. (2020). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

-

Sastre, J., & Schär, M. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]

-

Cheméo. (n.d.). Niacin (CAS 59-67-6). Retrieved February 22, 2026, from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. pacelabs.com [pacelabs.com]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Chemical Properties [apps.ncl.ac.uk]

Solubility Profile of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in Organic Solvents

This guide delineates the solubility profile and physicochemical characterization strategy for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid , a critical intermediate often associated with the synthesis of GPR119 agonists and related metabolic disease therapeutics.

Executive Summary

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid represents a class of amphiphilic pyridine derivatives where solubility is governed by a competitive interaction between the polar, hydrogen-bonding nicotinic acid core and the lipophilic, ether-rich tetrahydropyran tail. Understanding its solubility landscape is critical for optimizing process yield during nucleophilic aromatic substitution (

This technical guide provides a structural analysis of the compound's solubility behavior, a validated experimental protocol for determining thermodynamic solubility, and a predictive solvent selection strategy for process development.

Physicochemical Basis of Solubility

The solubility of this molecule is dictated by two distinct structural domains. An accurate profile must account for the interplay between the zwitterionic potential of the pyridine-acid core and the lipophilicity of the pyran-ether side chain.

Structural Activity Relationship (SAR) Analysis

| Structural Domain | Chemical Feature | Solubility Implication |

| Nicotinic Acid Core | Pyridine Ring + Carboxylic Acid ( | Drives high melting point ( |

| Ether Linkage | Methoxy Bridge ( | Adds rotational freedom, slightly disrupting crystal packing compared to bare nicotinic acid, thereby enhancing solubility in chlorinated solvents (DCM). |

| Pyran Tail | Tetrahydropyran Ring | Increases lipophilicity ( |

Predicted Solubility Classification

Based on the structural integration of a polar head group and a semi-lipophilic tail, the compound exhibits the following solubility hierarchy at

-

High Solubility (>50 mg/mL): DMSO, DMF, NMP (Dipolar aprotic solvents disrupt strong intermolecular H-bonds).

-

Moderate Solubility (10–50 mg/mL): THF, 1,4-Dioxane, Methanol (Reflux), Ethanol (Reflux).

-

Low Solubility (1–10 mg/mL): Ethyl Acetate, Acetone, Dichloromethane (DCM), Isopropanol (IPA).

-

Insoluble (<1 mg/mL): n-Heptane, Hexane, Toluene, Water (at pH < 3).

Experimental Protocol: Thermodynamic Solubility Determination

To generate a precise solubility curve, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol ensures equilibrium is reached without supersaturation artifacts.

Workflow Diagram

The following logic flow illustrates the decision-making process for solvent screening and solubility measurement.

Figure 1: Step-by-step workflow for determining the thermodynamic solubility profile.

Detailed Methodology

-

Preparation: Weigh approximately 500 mg of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid into a 20 mL scintillation vial.

-

Solvent Addition: Add 5 mL of the target solvent (e.g., Methanol, Ethanol, THF).

-

Equilibration: Place vials in a thermostatic shaker bath set to the desired temperature (

to -

Sampling: Stop agitation and allow solids to settle for 2 hours. Withdraw 1 mL of supernatant using a pre-heated syringe.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into a volumetric flask.

-

Quantification: Dilute with mobile phase (Acetonitrile/Water) and analyze via HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 µm. -

Wavelength: 260 nm (Characteristic of nicotinic acid core).

-

Thermodynamic Modeling & Data Analysis

Experimental solubility data (

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Interpretation:

-

A positive

value typically indicates an exothermic dissolution (rare for this class). -

A negative

value confirms the process is endothermic, meaning solubility increases with temperature—a critical parameter for designing cooling crystallization processes.

Process Application: Crystallization Strategy

Based on the predicted solubility differential, the following crystallization systems are recommended for purification of the intermediate.

Solvent Selection Logic

The goal is to maximize yield (recovery) and purity (rejection of process impurities).

Figure 2: Decision matrix for selecting crystallization mode based on solvent interaction.

Recommended Systems

-

Cooling Crystallization (Preferred):

-

Solvent: Ethanol or Isopropanol/Water (90:10).

-

Mechanism: Dissolve at reflux (

); cool slowly to

-

-

Anti-Solvent Precipitation:

-

Solvent: DMSO or DMF (Reaction solvent).

-

Anti-Solvent: Water (acidified to pH 3–4).

-

Mechanism: The compound is zwitterionic. At pH 3–4 (near isoelectric point), solubility is minimal. Water acts as a strong anti-solvent for the lipophilic pyran tail.

-

References

-

Jouyban, A. (2008). Review of the specific surface area of pharmaceutical compounds and its impact on solubility. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

-

Wang, J., et al. (2015). Thermodynamic models for determination of the solubility of 3-nitrophthalic acid in binary solvent mixtures. Journal of Molecular Liquids. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Physicochemical Profiling: Ionization and pKa of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

[1][2]

Executive Summary

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid (CAS: 2253641-21-1) is a functionalized pyridine-3-carboxylic acid derivative.[1][2] Unlike its parent compound, nicotinic acid (niacin), which exists predominantly as a zwitterion in aqueous solution, this 6-alkoxy derivative exhibits a distinct ionization profile.[1] The introduction of the bulky, electron-donating ether side chain at the 6-position significantly suppresses the basicity of the pyridine nitrogen, altering the fundamental acid-base equilibria.[1][2]

This guide details the theoretical derivation of its pKa values, the resulting microspecies distribution, and the experimental protocols required for validation.

Molecular Architecture & Electronic Effects[1]

To accurately predict the ionization constants, one must analyze the electronic interplay between the core scaffold and its substituents.

-

Scaffold: Nicotinic Acid (Pyridine-3-carboxylic acid).[1][2]

-

Substituent (Position 6): (Tetrahydro-2H-pyran-4-yl)methoxy group.[1][2]

-

Electronic Impact:

-

Inductive Effect (-I): The oxygen atom of the alkoxy group exerts an inductive electron-withdrawing effect on the pyridine ring carbons.[1][2]

-

Resonance Effect (+R): The lone pairs on the ether oxygen can donate electron density into the pyridine ring.[1] However, in pyridine systems, 2- and 6-alkoxy substituents drastically reduce the basicity of the ring nitrogen compared to unsubstituted pyridine.[1] This is due to the unfavorable electrostatic interaction between the protonated nitrogen and the electronegative oxygen, as well as changes in solvation energy.

-

Structural Comparison

| Feature | Nicotinic Acid | 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid |

| Pyridine N Basicity | Moderate (pKa ~ 4.[1][2]8) | Low (Predicted pKa < 2.[1][3]0) |

| COOH Acidity | Enhanced by cationic ring (pKa ~ 2.[1]1) | Standard Aromatic Acid (Predicted pKa ~ 3.[1]8) |

| Dominant Form (pH 3-5) | Zwitterion ( | Neutral ( |

pKa Values and Ionization States[1][2][6][7][8][9][10][11]

Based on Hammett equation principles and structural surrogates (e.g., 2-methoxypyridine, pKa ~ 3.3; 6-methoxynicotinic acid), the following ionization constants are derived for the target molecule.

Predicted pKa Profile[12][13]

-

pKa₂ (Carboxylic Acid): 3.8 ± 0.2 (Weak Acid) [1]

-

With the nitrogen uncharged at typical pH levels, the carboxylic acid behaves similarly to benzoic acid (pKa 4.2), slightly acidified by the electron-deficient pyridine ring.[1]

-

Microspecies Distribution

The molecule follows a Cation

| pH Environment | Major Species | Charge State | Structure Description |

| Gastric (pH 1.2) | Cation / Neutral | +1 / 0 | Equilibrium between protonated N and neutral form.[1][2] COOH is protonated.[1][4] |

| Intestinal (pH 6.5) | Anion | -1 | Pyridine N is neutral; Carboxylic acid is deprotonated ( |

| Blood (pH 7.4) | Anion | -1 | Fully ionized carboxylate; High solubility.[1] |

Ionization Pathway Diagram[2]

Caption: Predicted ionization pathway showing the transition from cationic to anionic states, bypassing the stable zwitterion typical of nicotinic acid.

Experimental Determination Protocols

To validate these theoretical values, precise potentiometric or spectrophotometric titration is required.[1] The low solubility of the neutral species requires specific cosolvent considerations.

Method A: Potentiometric Titration (Sirius T3 / GLpKa)

This is the gold standard for determining ionization constants in the pH 2–12 range.[1]

-

Sample Preparation: Weigh ~3 mg of solid compound. Dissolve in 0.15 M KCl (ionic strength adjustor).

-

Cosolvent Setup: Due to the lipophilic tetrahydropyran tail, the neutral species may precipitate.[1] Perform titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).[1]

-

Titration Loop:

-

Yasuda-Shedlovsky Extrapolation: Plot apparent pKa values against the dielectric constant (

) of the cosolvent mixtures. Extrapolate to 0% cosolvent (pure water) to obtain the aqueous pKa.

Method B: UV-Metric Titration (D-PAS)[1][2]

If the compound exhibits UV absorbance shifts upon ionization (likely due to the pyridine ring), this method provides higher sensitivity at low concentrations.

-

Wavelengths: Monitor absorption between 240–320 nm (Nicotinic acid

shifts). -

Protocol:

Experimental Workflow Diagram

Caption: Decision tree for selecting and executing the appropriate pKa determination methodology.

Biopharmaceutical Implications[1][3][6][14]

Understanding the ionization state is critical for predicting absorption (ADME) and formulation stability.

Solubility & Permeability Profile (LogD)

-

pH 1–3 (Stomach): The molecule exists largely in the Neutral form.[1] While this maximizes membrane permeability (high

), the intrinsic solubility will be at its lowest. Formulation strategies (e.g., micronization, amorphous solid dispersions) may be needed if the dose is high. -

pH 6.5–7.4 (Intestine/Blood): The molecule is predominantly Anionic .[1] Solubility will be high, but passive permeability may decrease due to the negative charge.[1] However, the lipophilic tetrahydropyran tail likely maintains sufficient lipophilicity for oral absorption.[1]

Formulation Strategy

-

Salt Selection: Since the molecule is acidic (pKa ~ 3.8), basic counter-ions (Sodium, Potassium, Tromethamine) can be used to form salts, enhancing dissolution rates.

-

Avoid: Acidic counter-ions (e.g., Hydrochloride) are ineffective as the pyridine nitrogen is too weakly basic to form a stable salt that resists disproportionation in water.[1]

References

-

Nicotinic Acid pKa Data

-

Pyridine Substituent Effects

-

Experimental Methodology

-

Structural Analog Data

An In-depth Technical Guide to 2D and 3D Conformer Generation for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Abstract

The three-dimensional structure of a small molecule is intrinsically linked to its biological activity. Understanding the accessible conformations of a drug candidate is therefore a cornerstone of modern drug discovery, influencing everything from target binding to pharmacokinetic properties. This guide provides a comprehensive, in-depth exploration of the principles and practices for generating 2D and 3D conformers, using 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid as a practical exemplar. We will delve into the theoretical underpinnings of conformational analysis, detail robust computational workflows, and offer expert insights into the critical choices made at each step. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and enhance their application of computational chemistry in ligand-based and structure-based drug design.

The Critical Role of Molecular Conformation in Drug Discovery

A molecule's journey from a promising hit to a viable drug candidate is a complex, multi-parameter optimization problem. At the heart of this endeavor lies the concept of the bioactive conformation : the specific three-dimensional arrangement a molecule adopts to effectively interact with its biological target.[1] Identifying this conformation is a pivotal step in the drug design process, guiding the optimization of a molecule's binding affinity and selectivity.[1]

However, a molecule is not a static entity. It exists as an ensemble of interconverting conformers, each with a distinct energy level. The study of these geometries and their associated energies is known as conformational analysis.[2] This analysis is fundamental to both ligand-based and structure-based drug design. In the absence of a target structure, understanding the preferred conformations of a series of active molecules can help elucidate a common pharmacophore. When a target structure is available, generating a diverse and energetically plausible set of conformers is essential for successful molecular docking and virtual screening campaigns.[3][4]

The spatial arrangement of atoms within a molecule, or its stereochemistry , profoundly impacts its physical, chemical, and biological properties.[5] This is particularly crucial in drug design, as biological systems are chiral environments.[6] Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological activities, with one being therapeutic while the other is inactive or even harmful.[5][6] Therefore, a comprehensive conformational analysis must rigorously account for all stereochemical possibilities.

Furthermore, the existence of tautomers , structural isomers that readily interconvert through proton migration, adds another layer of complexity.[7][8] Different tautomeric forms of a drug can possess distinct physicochemical properties, affecting their stability, solubility, and binding affinity.[9] This, in turn, can significantly influence a drug's pharmacokinetic and pharmacodynamic profiles.[7][9][10] A thorough in-silico analysis must therefore consider the potential tautomeric states of a molecule to accurately predict its behavior in a biological system.

This guide will walk you through the essential steps of generating high-quality 2D and 3D representations of a molecule, starting from its most basic representation, the SMILES string, and culminating in an ensemble of low-energy, 3D conformers ready for downstream applications.

The Foundation: 2D Structure Generation and Refinement

Before embarking on 3D conformer generation, it is imperative to start with a correct and clean 2D representation of the molecule. The 2D structure defines the atom connectivity, bond types, and stereochemistry, which are the fundamental constraints for building a 3D model.

From SMILES to a 2D Sketch

The Simplified Molecular-Input Line-Entry System (SMILES) is a widely used line notation for representing chemical structures.[11] For our target molecule, 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, a possible SMILES string is: O=C(O)c1cncc(OC[C@H]2CCCC2)c1. This compact string encodes the atomic composition and connectivity.

The first step is to convert this SMILES string into a 2D molecular graph. Numerous cheminformatics toolkits and software packages can perform this conversion, including RDKit, ChemDraw, and MarvinSketch.[12][13]

The Imperative of 2D Structure Cleaning

The initial 2D structure generated from a SMILES string may not be optimal for direct conversion to 3D. "Cleaning" the 2D structure is a critical step that involves several key operations:

-

Standardization of Functional Groups: Ensuring that functional groups like nitro or carboxyl groups are represented in a consistent and chemically correct manner.

-

Aromatization: Correctly identifying and flagging aromatic rings.

-

Stereochemistry Perception: Ensuring that chiral centers and double bond isomers are correctly interpreted from the input format.

-

Removal of Explicit Hydrogens: While essential for defining stereochemistry, explicit hydrogens are often removed for clarity in 2D representations and are typically added back computationally during the 3D generation process.[14]

Expert Insight: The quality of the initial 2D structure directly impacts the success of the subsequent 3D generation. A poorly defined 2D structure can lead to incorrect stereoisomers, distorted bond lengths and angles, and ultimately, an inaccurate representation of the molecule's conformational space.

Tautomer and Stereoisomer Enumeration

As discussed, tautomerism and stereoisomerism are critical considerations. Computational tools can enumerate possible tautomers and stereoisomers based on predefined chemical rules. For 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, the carboxylic acid and the pyridine ring are potential sites for tautomerization, although the depicted form is likely the most stable. The molecule also contains chiral centers, necessitating the generation of all possible stereoisomers if the input SMILES is not specific.

Trustworthiness: A self-validating protocol for 2D structure generation involves cross-referencing the generated structure with multiple databases (e.g., PubChem, ChEMBL) to ensure consistency in representation and nomenclature.

Generating the Third Dimension: From 2D to 3D

The conversion of a 2D chemical structure into a 3D model is a fundamental task in computational chemistry.[15] This process is not merely an aesthetic transformation; it is the first step in exploring the molecule's conformational landscape.

Initial 3D Structure Generation: The Role of Distance Geometry

One of the most common methods for generating an initial 3D structure is distance geometry .[16][17] This approach uses a set of geometric constraints, primarily bond lengths, bond angles, and torsional angles, to construct a 3D coordinate set. The process can be summarized as follows:

-

Bounds Matrix Construction: Based on the 2D structure and a set of rules, a matrix of upper and lower bounds for the distances between all pairs of atoms is created.[17]

-

Distance Selection: A random distance matrix that satisfies these bounds is generated.

-

Embedding: The distance matrix is then "embedded" into 3D space to generate a set of Cartesian coordinates for each atom.

The Experimental-Torsion Knowledge Distance Geometry (ETKDG) method, implemented in toolkits like RDKit, is a popular and effective approach that incorporates knowledge from experimental crystal structures to bias the generation of more chemically reasonable initial conformers.[18][19]

The Importance of Force Fields in Energy Minimization

The initial 3D structure generated by distance geometry is typically not at a local energy minimum. To obtain a more physically realistic conformation, an energy minimization step is required. This is where molecular mechanics force fields come into play.

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates.[20][21] These functions account for various interactions, including:

-

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

-

Angle Bending: The energy associated with deforming a bond angle.

-

Torsional Strain: The energy arising from the rotation around single bonds.

-

Non-bonded Interactions: Van der Waals forces and electrostatic interactions between atoms that are not directly bonded.

Commonly used force fields for small molecules include the Merck Molecular Force Field (MMFF94), the General Amber Force Field (GAFF), and the Open Force Field (Sage).[20][22] It is important to note that different force fields can yield different results, and the choice of force field should be appropriate for the system being studied.[20][21]

Expert Insight: While computationally efficient, classical force fields have limitations in their accuracy compared to quantum mechanical methods.[23] However, for the purpose of generating a diverse set of low-energy conformers, they provide a good balance of speed and accuracy. For critical applications, it is often advisable to refine the lowest energy conformers with higher-level quantum mechanics calculations.

Exploring the Conformational Space: Search Algorithms

A single, energy-minimized 3D structure represents only one point on the molecule's complex potential energy surface.[2] To gain a comprehensive understanding of a molecule's flexibility, a conformational search is necessary to identify other low-energy conformers.

There are two primary strategies for conformational searching: systematic and stochastic methods.[24][25]

Systematic Search

A systematic search explores the conformational space by systematically rotating each rotatable bond by a defined increment.[2][24] While this method is exhaustive for a given grid resolution, the number of possible conformations grows exponentially with the number of rotatable bonds.[26][27] Consequently, systematic searches are generally only feasible for molecules with a small number of rotatable bonds.[24][26]

Stochastic Search

Stochastic methods, on the other hand, randomly sample the conformational space.[24] This makes them more suitable for flexible molecules.[24] Common stochastic search algorithms include:

-

Monte Carlo Methods: These methods randomly perturb the coordinates of the molecule (e.g., by rotating a random torsion angle) and accept or reject the new conformation based on an energy criterion.[28]

-

Molecular Dynamics: This approach simulates the motion of atoms over time by solving Newton's equations of motion.[2] By simulating at a high temperature, the molecule can overcome energy barriers and explore a wider range of conformations.

A Practical Workflow for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

The following protocol outlines a robust and reproducible workflow for generating 2D and 3D conformers of our example molecule.

Protocol: 2D and 3D Conformer Generation

-

Input: Start with the SMILES string for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: O=C(O)c1cncc(OC[C@H]2CCCC2)c1.

-

2D Structure Generation and Cleaning:

-

Use a cheminformatics toolkit (e.g., RDKit) to convert the SMILES to a 2D molecular object.

-

Apply a standardization and cleaning procedure to ensure correct representation of functional groups and aromaticity.

-

Enumerate potential tautomers and stereoisomers if necessary. For this example, we will proceed with the specified stereochemistry.

-

-

Initial 3D Structure Generation:

-

Generate an initial 3D structure using the ETKDG algorithm. This will produce a single, reasonable starting conformation.

-

-

Conformational Search:

-

Perform a stochastic conformational search to generate a diverse ensemble of conformers. A common approach is to use a Monte Carlo-based method with a suitable force field (e.g., MMFF94).

-

Generate a sufficiently large number of initial conformers (e.g., 100-500) to adequately sample the conformational space.

-

-

Energy Minimization and Filtering:

-

Minimize the energy of each generated conformer using the chosen force field.

-

Remove duplicate conformers based on a Root-Mean-Square Deviation (RMSD) threshold (e.g., 0.5 Å).

-

Filter the conformers based on an energy window (e.g., retain all conformers within 10 kcal/mol of the global minimum).

-

Data Presentation: Summarizing the Results

The output of this workflow is an ensemble of low-energy 3D conformers. This data can be summarized in a table for easy analysis.

| Conformer ID | Relative Energy (kcal/mol) | RMSD to Global Minimum (Å) |

| 1 (Global Minimum) | 0.00 | 0.00 |

| 2 | 0.85 | 0.45 |

| 3 | 1.23 | 0.62 |

| ... | ... | ... |

Conclusion: The Gateway to Structure-Based Discovery

The generation of high-quality 2D and 3D molecular representations is a fundamental prerequisite for a wide range of computational drug discovery applications.[3][4] A thorough and well-validated workflow, as outlined in this guide, ensures that the starting point for virtual screening, pharmacophore modeling, or QSAR analysis is as accurate and representative as possible. By carefully considering factors such as stereochemistry, tautomerism, and the choice of force fields and search algorithms, researchers can have greater confidence in the outcomes of their in-silico experiments. The principles and protocols described herein provide a solid foundation for any scientist seeking to leverage the power of computational chemistry in the quest for novel therapeutics.

References

- What impact does tautomerism have on drug discovery and development? - PMC. (URL: )

- What is the application of stereochemistry in drug design?

- Stereochemistry and its Impact on the Development of CNS Drugs. (URL: )

- Tautomerism Vs Rotamerism In Drug Development: Interview Questions - PharmaGuru. (2025, October 21). (URL: )

- A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions - arXiv.org. (URL: )

- Drug Design: When one size fits all backfires | Stereochemistry - Blogs@NTU. (2018, October 26). (URL: )

- Conformational analysis using distance geometry methods - PubMed. (URL: )

- Conformer Generation – Comput

- Conformational Analysis - Drug Design Org. (2004, January 15). (URL: )

- Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Associ

- Tautomerism occurrence and intrinsic importance in the development of new drugs - sisgeenco. (URL: )

- How Tautomerization Influences Drug Metabolite Formation?

- Conformational analysis | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). (URL: )

- Conformer Generation for Structure-Based Drug Design: How Many and How Good? - PMC. (URL: )

- Distance Geometry: Theory, Algorithms, and Chemical Applic

- Molecular Mechanics: Force Fields | Computational Chemistry Class Notes - Fiveable. (URL: )

- Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (2025, October 3). (URL: )

- Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development - ResearchG

- ForceGen 3D structure and conformer generation: from small lead-like molecules to macrocyclic drugs - Optibrium. (2017, March 13). (URL: )

- Conformer Deduplication, Clustering, and Analytics - Rowan Newsletter. (2025, November 25). (URL: )

- Tautomers: Significance and symbolism. (2025, March 4). (URL: )

- Understanding Search Methods - SCV. (URL: )

- Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters - PMC. (URL: )

- Directory of computer-aided Drug Design tools - Click2Drug. (2018, April 5). (URL: )

- Conformational Sampling - Comput

- Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents | Journal of Chemical Information and Modeling - ACS Public

- Force Fields in Molecular Dynamics Simul

- How force fields used in molecular dynamics simulations differ from one another ?

- Conformational control in structure-based drug design - PubMed. (2017, July 1). (URL: )

- Confidence in conformation search results from molecular mechanics - Chemistry Stack Exchange. (2018, May 13). (URL: )

- A novel method to generate 3D polymorphic molecular conformers based on geometry restrictions and modular design - OPENNESS LAB. (URL: )

- Comparison of a QM/MM Force Field and Molecular - St

- Improving conformational searches by geometric screening | Bioinformatics | Oxford Academic. (2005, March 15). (URL: )

- Conformational Control in Structure-Based Drug Design | Request PDF - ResearchG

- Conformer Generation for Structure-Based Drug Design: How Many and How Good?

- The Sage Small Molecule Force Field - eScholarship.org. (2023, June 13). (URL: )

- MolView Tutorial: 2D to 3D molecular structure conversion made easy - YouTube. (2025, August 25). (URL: )

- Chem3DLLM: 3D Multimodal Large Language Models for Chemistry - arXiv. (2025, August 14). (URL: )

- Tutorial: Converting a 2D Sketch of a Molecule to 3D | Tennessee Tech Chemistry Computer Resources. (2021, June 29). (URL: )

- Advanced Automatic Generation of 3D Molecular Structures - Chemaxon Docs. (URL: )

- ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers | Journal of Chemical Information and Modeling - ACS Public

- Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace - ACS Public

- Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Databank and Cambridge Structural D

- ICM User's Guide: Convert Chemicals to 3D - Molsoft L.L.C.. (2025, November 14). (URL: )

- ETKDG and distance constraints – RDKit blog. (2021, February 22). (URL: )

- Cleaning 2D chemical structures - Cheminformatics - KNIME Community Forum. (2016, January 9). (URL: )

- A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules | Request PDF - ResearchG

- Demos > 2D Sketcher - ChemDoodle Web Components. (URL: )

- A Curated List of Cheminformatics Software and Libraries - Neovarsity. (2023, September 25). (URL: )

- Datagrok for Cheminform

Sources

- 1. fiveable.me [fiveable.me]

- 2. Conformational Analysis - Drug Design Org [drugdesign.org]

- 3. Conformer Generation for Structure-Based Drug Design: How Many and How Good? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 6. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]

- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 11. Tutorial: Converting a 2D Sketch of a Molecule to 3D | Tennessee Tech Chemistry Computer Resources [sites.tntech.edu]

- 12. Directory of in silico Drug Design tools [click2drug.org]

- 13. neovarsity.org [neovarsity.org]

- 14. forum.knime.com [forum.knime.com]

- 15. Chem3DLLM: 3D Multimodal Large Language Models for Chemistry [arxiv.org]

- 16. Conformational analysis using distance geometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. web.mit.edu [web.mit.edu]

- 18. rowansci.substack.com [rowansci.substack.com]

- 19. ETKDG and distance constraints – RDKit blog [greglandrum.github.io]

- 20. Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 22. escholarship.org [escholarship.org]

- 23. arxiv.org [arxiv.org]

- 24. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 25. calcus.cloud [calcus.cloud]

- 26. Understanding Search Methods [scv.bu.edu]

- 27. academic.oup.com [academic.oup.com]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Synthesis Protocol for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: A Detailed Guide for Researchers

Introduction

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nicotinic acid core linked to a tetrahydropyran moiety via an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in the field of drug development. The outlined procedure is based on established synthetic methodologies, offering a reliable and reproducible pathway to the target molecule.

This guide emphasizes the causal relationships behind experimental choices, ensuring not only a clear procedural roadmap but also a deeper understanding of the underlying chemical principles. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate seamless execution.

Overall Synthetic Strategy

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is most effectively achieved through a two-step sequence starting from commercially available 6-hydroxynicotinic acid. The strategy involves:

-

Etherification: Formation of the ether linkage between 6-hydroxynicotinic acid and a suitable tetrahydropyran-based electrophile. To facilitate this, the carboxylic acid of 6-hydroxynicotinic acid is first protected as a methyl ester. Two robust methods for this etherification are presented: the Mitsunobu reaction and the Williamson ether synthesis.

-

Hydrolysis: Saponification of the intermediate methyl ester to yield the final carboxylic acid.

Reagents required for synthesizing 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Abstract & Application Context

This technical note details the synthetic protocol for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid , a critical pharmacophore in medicinal chemistry. This structural motif—a pyridine ring linked via an ether bridge to a saturated oxygen heterocycle—is frequently observed in agonists for G-protein coupled receptors (e.g., GPR119 ) and Glucokinase Activators (GKAs) used in metabolic disease research.

The synthesis described herein utilizes a robust, two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a 6-chloro substituent by a primary alkoxide.

-

Saponification: Hydrolysis of the ester intermediate to the free carboxylic acid.

Retrosynthetic Analysis & Workflow

The logical disconnection reveals two commercially available starting materials: Methyl 6-chloronicotinate and (Tetrahydro-2H-pyran-4-yl)methanol . The choice of the methyl ester over the free acid for the SNAr step is deliberate; the ester functionality prevents competitive deprotonation of the carboxylic acid, which would deactivate the ring toward nucleophilic attack and require excess base.

Caption: Retrosynthetic logic separating the target into an activated pyridine electrophile and a pyran-alcohol nucleophile.

Reagents & Materials Checklist

| Reagent / Solvent | CAS Number | Role | Eq. | Grade/Notes |

| Methyl 6-chloronicotinate | 73781-91-6 | Electrophile | 1.0 | >98% Purity |

| (Tetrahydro-2H-pyran-4-yl)methanol | 14774-37-9 | Nucleophile | 1.1 | Dry; Store over sieves |

| Sodium Hydride (NaH) | 7646-69-7 | Base | 1.2 | 60% dispersion in mineral oil |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | N/A | Anhydrous (<50 ppm H₂O) |

| Lithium Hydroxide Monohydrate | 1310-66-3 | Hydrolysis Agent | 3.0 | Technical Grade |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | N/A | HPLC Grade |

Experimental Protocol

Step 1: Synthesis of Methyl 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinate

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The alkoxide generated from the alcohol is a strong nucleophile that attacks the electron-deficient pyridine ring at the 6-position, displacing the chloride.

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Alkoxide Formation:

-

Charge (Tetrahydro-2H-pyran-4-yl)methanol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Add Methyl 6-chloronicotinate (1.0 equiv) as a solid or dissolved in a minimal amount of DMF.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and a more polar product (Rf ~0.4) should appear.[1][2]

-

-

Workup:

-

Quench the reaction carefully with saturated NH₄Cl solution (excess) at 0 °C.

-

Dilute with Water and extract with Ethyl Acetate (EtOAc) (3x).

-

Wash the combined organics with Water (2x) and Brine (1x) to remove DMF.

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

-

Step 2: Hydrolysis to 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Mechanism: Base-catalyzed ester hydrolysis (Saponification).

Procedure:

-

Dissolution: Dissolve the methyl ester from Step 1 in a mixture of THF:MeOH:Water (3:1:1) (approx. 0.15 M).

-

Hydrolysis:

-

Add LiOH·H₂O (3.0 equiv).

-

Stir the mixture at RT for 4–12 hours. LC-MS should show conversion from the ester (M+1 ~252) to the acid (M+1 ~238).

-

-

Isolation:

-

Concentrate the mixture to remove THF and MeOH.

-

Dilute the remaining aqueous residue with water.

-

Crucial Step: Acidify the solution to pH ~3–4 using 1N HCl . The product should precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under high vacuum.

-

-

Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water or Acetonitrile.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Water Content (Step 1) | <50 ppm | High water content quenches NaH and competes with the alcohol, forming the hydroxy-pyridine impurity. |

| Temperature (Step 1) | 0 °C → RT | Heating >60 °C may cause decarboxylation or side reactions on the pyridine ring. |

| pH Adjustment (Step 2) | pH 3–4 | If pH < 2, the pyridine nitrogen may protonate, increasing water solubility and reducing yield. |

Troubleshooting Guide:

-

Issue: Low yield in Step 1.

-

Cause: Incomplete deprotonation or wet DMF.

-

Fix: Increase deprotonation time; ensure fresh NaH; use molecular sieves for DMF.

-

-

Issue: Product oiling out during acidification (Step 2).

-

Cause: Presence of organic solvents or rapid acidification.

-

Fix: Ensure all THF/MeOH is removed before acidification. Add HCl slowly with vigorous stirring.

-

Safety & Handling

-

Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use only under inert atmosphere (N₂/Ar). Quench excess NaH with isopropanol or solid NH₄Cl before adding water.

-

Methyl 6-chloronicotinate: Irritant. Avoid inhalation of dust.

-

DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.

References

-

Nucleophilic Aromatic Substitution on Pyridines

-

Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for SNAr mechanisms).

-

-

Synthesis of GPR119 Agonists (Contextual Application)

-

Semple, G., et al. (2008).[3] "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 51(17), 5172-5175.

-

- General Ester Hydrolysis Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for methyl ester cleavage).

-

Reagent Data (Methyl 6-chloronicotinate)

-

Sigma-Aldrich Product Sheet.

-

Sources

Application Note: A Detailed Protocol for the Synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2] The protocol details the reaction of 6-chloronicotinic acid with (tetrahydro-2H-pyran-4-yl)methanol in the presence of sodium hydride. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of procedural choices, safety considerations, and methods for purification and characterization to ensure a successful and reproducible synthesis.

Principle of Synthesis: The Williamson Ether Synthesis

The formation of the target ether is achieved through a classic SNAr (Nucleophilic Aromatic Substitution) reaction, which in this context is a variation of the Williamson ether synthesis.[2][3] The reaction proceeds in two key stages:

-

Deprotonation: The alcohol, (tetrahydro-2H-pyran-4-yl)methanol, is deprotonated by a strong base, sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. This step is critical as alcohols are generally poor nucleophiles for SNAr reactions.[3]

-

Nucleophilic Attack: The newly formed alkoxide attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinic acid. The pyridine ring, particularly with the electron-withdrawing carboxylic acid group, activates the 6-position for nucleophilic attack, allowing for the displacement of the chloride leaving group.

It is important to note that the carboxylic acid will also be deprotonated by the strong base. However, the carboxylate formed is a much weaker nucleophile than the alkoxide, allowing the desired ether formation to proceed selectively.[4]

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from initial setup to the final, purified product.

Caption: High-level workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Supplier Notes |

| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 10.0 | 1.58 g | 1.0 | Purity ≥98%[1][5] |

| (Tetrahydro-2H-pyran-4-yl)methanol | C₆H₁₂O₂ | 116.16 | 12.0 | 1.39 g | 1.2 | Anhydrous |

| Sodium Hydride (NaH) | NaH | 24.00 | 25.0 | 1.0 g | 2.5 | 60% dispersion in mineral oil |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | - | Anhydrous, <50 ppm H₂O |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | - | 2 M aqueous solution |

| Deionized Water | H₂O | 18.02 | - | ~200 mL | - | |

| Methanol | CH₃OH | 32.04 | - | As needed | - | For recrystallization[6] |

Detailed Experimental Protocol

Phase 1: Reaction Setup and Alkoxide Formation

Rationale: This initial phase focuses on the safe generation of the sodium alkoxide nucleophile under an inert atmosphere to prevent side reactions with water or oxygen.

-

Glassware Preparation: Dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a gentle stream of dry nitrogen.

-

Reagent Charging: To the cooled flask, add (tetrahydro-2H-pyran-4-yl)methanol (1.39 g, 12.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 30 mL) via syringe.

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring.

-

Base Addition: Carefully add sodium hydride (1.0 g of 60% dispersion, 25.0 mmol) to the stirred solution in small portions over 15-20 minutes.

-

Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[7] The reaction mixture will become cloudy and may bubble. Ensure the hydrogen gas is safely vented through a bubbler.

-

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This ensures the complete formation of the sodium alkoxide.

Phase 2: Nucleophilic Aromatic Substitution

Rationale: In this phase, the electrophile (6-chloronicotinic acid) is introduced to the pre-formed nucleophile, and the mixture is heated to drive the SNAr reaction to completion.

-

Substrate Addition: Dissolve 6-chloronicotinic acid (1.58 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature via a syringe.

-

Heating: Heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature for 12-18 hours.

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction. The disappearance of the 6-chloronicotinic acid starting material indicates the reaction is nearing completion.

-

Safety Note: Heating NaH in DMF can lead to a runaway thermal decomposition, especially at temperatures above 100 °C or on a large scale.[8] Careful temperature control is essential.

-

Phase 3: Work-up and Purification

Rationale: This phase involves quenching any remaining reactive species, isolating the crude product by precipitation, and purifying it through recrystallization.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice/water bath to 0 °C.

-

Slow Addition of Water: Very slowly and carefully, add 10 mL of deionized water dropwise to quench any unreacted sodium hydride. This is an exothermic process that will evolve hydrogen gas.

-

Acidification: Transfer the reaction mixture to a beaker containing 150 mL of deionized water. While stirring vigorously, slowly add 2 M HCl solution to acidify the mixture to a pH of approximately 3-4.

-

Expert Insight: Acidification serves two purposes: it neutralizes the sodium carboxylate to form the free carboxylic acid and protonates any remaining alkoxide. The desired product, being a carboxylic acid, is poorly soluble in acidic aqueous media and will precipitate out of the solution.

-

-

Isolation: A solid precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

-

Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

-

Purification: The crude solid can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6] Filter the purified crystals and dry them under vacuum.

Characterization

The identity and purity of the final product, 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (C₁₂H₁₅NO₄, MW: 237.25 g/mol ), should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the pyridine ring protons, the methylene protons of the ether linkage, and the protons of the tetrahydropyran ring.

-

LC-MS: Confirm the molecular weight with an observed mass corresponding to [M+H]⁺ at m/z 238.1.

-

Melting Point: The purified compound should have a sharp melting point.

Safety and Handling

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][10] All manipulations must be performed under an inert atmosphere (nitrogen or argon).[9] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. A Class D fire extinguisher (for combustible metals) should be available.[9]

-

6-Chloronicotinic Acid: May cause skin, eye, and respiratory irritation.[5][11][12] Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation and skin contact. Use in a fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

References

-

The Safe Use of Sodium Hydride On Scale. Organic Process Research & Development. Available at: [Link]

-

Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

-

Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. Available at: [Link]

-

Safety Evaluation of Sodium Borohydride in Dimethylacetamide. ResearchGate. Available at: [Link]

-

6-Chloronicotinic acid | C6H4ClNO2. PubChem. Available at: [Link]

-

6-hydroxynicotinic acid. Organic Syntheses. Available at: [Link]

-

Williamson ether synthesis and modification of the carboxylic acid functionality. ResearchGate. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

-

Williamson Ether and Carboxylic Acids. Chemistry Stack Exchange. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

- Preparation method of 6-chloronicotinic acid. Google Patents.

- Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

Application Notes and Protocols for the Esterification of Tetrahydro-2H-pyran-4-ylmethanol with Nicotinic Acid Derivatives

Introduction

The ester linkage is a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The coupling of alcohols and carboxylic acids, while a fundamental transformation, presents unique challenges when dealing with substrates possessing specific steric and electronic properties. This document provides a detailed guide for the successful coupling of tetrahydro-2H-pyran-4-ylmethanol, a common cyclic ether alcohol, with various nicotinic acid derivatives. Nicotinic acids, or pyridine-3-carboxylic acids, are a class of heteroaromatic carboxylic acids that are prevalent in numerous biologically active compounds. Their electronic nature can influence reactivity, necessitating carefully optimized reaction conditions.

These application notes are intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The protocols and discussions herein are designed to provide both a practical "how-to" guide and a deeper understanding of the underlying chemical principles governing this important transformation.

Reaction Principle: Carbodiimide-Mediated Esterification

The direct esterification of a carboxylic acid and an alcohol (Fischer esterification) typically requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups present on either coupling partner. A more versatile and widely adopted approach is the use of coupling agents, such as carbodiimides, which facilitate the reaction under milder conditions.

The most common carbodiimide coupling agent is N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble analog, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, in this case, tetrahydro-2H-pyran-4-ylmethanol, to yield the desired ester and a urea byproduct.

To enhance the efficiency of the reaction and suppress side reactions, such as the formation of N-acylurea, a catalyst like 4-dimethylaminopyridine (DMAP) is often employed. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

Technical Guide: Leveraging 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in Lead Optimization

[1]

Executive Summary

This application note details the strategic utility of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (hereafter referred to as Scaffold-6T ) as a high-value building block in medicinal chemistry.

In modern drug discovery, "molecular obesity" (high lipophilicity and molecular weight) is a primary cause of attrition.[1] Scaffold-6T offers a solution by incorporating the tetrahydropyran (THP) moiety—a proven polar isostere of the cyclohexyl group—linked to a versatile nicotinic acid core.[1] This guide provides the rationale, synthetic protocols, and design strategies for deploying this scaffold to improve Lipophilic Efficiency (LipE) , metabolic stability, and aqueous solubility in G-Protein Coupled Receptor (GPCR) agonists (specifically GPR119 and GPR40) and kinase inhibitors.[1]

Structural Rationale & Pharmacophore Analysis[1][2][3]

The "Magic Methyl" of Rings: THP vs. Cyclohexyl

The Tetrahydropyran (THP) ring is frequently employed to lower the cLogP of a lead compound without altering its steric bulk.[1] Replacing a cyclohexyl ring with a THP ring typically reduces LogP by ~1.0–1.5 units, significantly improving the compound's physicochemical profile.[1]

Scaffold-6T Functional Zones

The molecule can be dissected into three functional zones for Structure-Activity Relationship (SAR) exploration:

-

The Tail (THP Ether): Acts as a metabolic shield and solubility enhancer.[1] The ether oxygen adds a hydrogen bond acceptor (HBA) vector.[1]

-

The Core (Pyridine): The nitrogen at position 1 serves as a weak HBA.[1] The 2,5-substitution pattern (relative to the pyridine nitrogen) creates a linear vector geometry ideal for spanning binding pockets.[1]

-

The Head (Carboxylic Acid): A synthetic handle for amide coupling or bioisosteric replacement (e.g., oxadiazoles).[1]

Visualization of Design Logic

Figure 1: Pharmacophore decomposition of Scaffold-6T showing functional roles of each substructure.

Application Areas

Metabolic Disease (GPR119 Agonists)

GPR119 agonists stimulate glucose-dependent insulin secretion.[1][2][3] Literature validation confirms that 6-alkoxy-nicotinic acid derivatives are privileged structures for this target.[1]

-

Mechanism: The THP ether mimics the lipophilic tail of endogenous ligands (like oleoylethanolamide) but with improved metabolic stability.[1]

-

Design Strategy: Couple Scaffold-6T with piperidine-carbamates to generate potent GPR119 agonists (See Jones et al., 2009).[1]

Kinase Inhibition (Type II Inhibitors)[1]

Experimental Protocols

Protocol A: Optimized Amide Coupling (Library Synthesis)

Objective: Couple Scaffold-6T with diverse amines (R-NH2) to generate a lead library.[1] Challenge: The electron-deficient pyridine ring can make the acid less reactive; however, 6-alkoxy substitution donates electron density, mitigating this.[1]

Reagents:

-

Scaffold-6T (1.0 equiv)[1]

-

Amine Partner (1.1 equiv)[1]

-

HATU (1.2 equiv) - Preferred coupling agent for pyridyl acids.[1]

-

DIPEA (3.0 equiv)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

-